

# Quantum chemical calculations for "Benzothiazol-2-ylmethyl-methyl-amine"

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## Compound of Interest

Compound Name: *Benzothiazol-2-ylmethyl-methyl-amine*

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## An In-Depth Technical Guide to the Quantum Chemical and Experimental Analysis of **Benzothiazol-2-ylmethyl-methyl-amine**

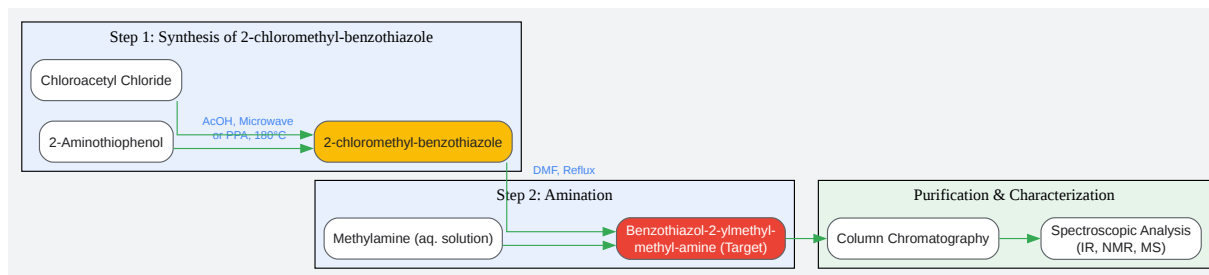
This technical guide provides a comprehensive theoretical and experimental framework for the study of "**Benzothiazol-2-ylmethyl-methyl-amine**," a derivative of the versatile benzothiazole scaffold. Benzothiazole and its derivatives are of significant interest to medicinal and organic chemists due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for synthesis, characterization, and in-silico quantum chemical analysis.

## Proposed Synthesis and Experimental Protocols

As no direct synthesis for **Benzothiazol-2-ylmethyl-methyl-amine** is readily available in the surveyed literature, a plausible synthetic route is proposed based on established methods for analogous 2-substituted benzothiazoles. The most common approach involves the nucleophilic substitution of a leaving group at the 2-methyl position of the benzothiazole core.[2][3]

## Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2-aminothiophenol, which is first converted to 2-chloromethyl-benzothiazole. This intermediate is then reacted with methylamine to yield the target compound, **Benzothiazol-2-ylmethyl-methyl-amine**.



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**Figure 1:** Proposed synthetic workflow for **Benzothiazol-2-ylmethyl-methyl-amine**.

## Detailed Experimental Protocols

### Protocol 1: Synthesis of 2-chloromethyl-benzothiazole (Intermediate)

This procedure is adapted from methods utilizing chloroacetic acid or its derivatives with 2-aminothiophenol.[4][5]

- To a solution of 2-aminothiophenol (1.0 eq) in glacial acetic acid, add chloroacetyl chloride (1.1 eq) dropwise at 0-5 °C.
- After the addition is complete, irradiate the reaction mixture in a microwave synthesizer at 120 °C for 10-15 minutes.[4]
- Alternatively, the condensation can be performed by heating the reactants with polyphosphoric acid (PPA) at 180 °C for 8 hours.[5]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture and pour it into ice-cold water.

- Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
- Filter the solid, wash with water, and dry under vacuum.
- Purify the crude product by recrystallization from ethanol to obtain 2-chloromethyl-benzothiazole.

#### Protocol 2: Synthesis of **Benzothiazol-2-ylmethyl-methyl-amine** (Target Compound)

This protocol is based on the reaction of 2-chloroacetamido benzothiazoles with various amines.[3]

- Dissolve 2-chloromethyl-benzothiazole (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF).
- Add an aqueous solution of methylamine (2.0 eq) to the mixture.
- Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.
- After completion, cool the reaction mixture and pour it into cold water.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to yield the final compound.

#### Protocol 3: Spectroscopic Characterization

- Infrared (IR) Spectroscopy: Record the FT-IR spectrum of the purified compound using KBr pellets. Characteristic peaks are expected for N-H stretching (around 3300-3400  $\text{cm}^{-1}$ ), aromatic C-H stretching (3000-3100  $\text{cm}^{-1}$ ), aliphatic C-H stretching (2800-3000  $\text{cm}^{-1}$ ), C=N stretching (1600-1630  $\text{cm}^{-1}$ ), and C-S stretching (600-700  $\text{cm}^{-1}$ ).[6][7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).

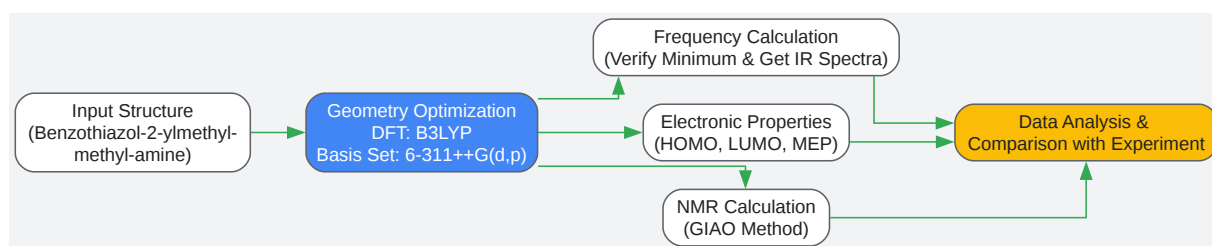
- Record the  $^1\text{H}$  NMR spectrum. Expect signals for the aromatic protons of the benzothiazole ring (typically in the  $\delta$  7.0-8.5 ppm range), a singlet for the methylene ( $-\text{CH}_2-$ ) protons, and a signal for the methyl ( $-\text{CH}_3$ ) protons.[8]
- Record the  $^{13}\text{C}$  NMR spectrum. Expect distinct signals for the aromatic carbons, the methylene carbon, and the methyl carbon.[9][10]
- Mass Spectrometry (MS): Obtain the mass spectrum to confirm the molecular weight of the synthesized compound.

## Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the structural, electronic, and spectroscopic properties of molecules.[11] The following protocol outlines a standard computational approach for "Benzothiazol-2-ylmethyl-methyl-amine".

## Computational Methodology

The calculations should be performed using a quantum chemistry software package like Gaussian. The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.[12] For an accurate description, especially of systems containing heteroatoms, a basis set with polarization and diffuse functions is recommended, such as 6-311++G(d,p).[13][14]



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**Figure 2:** Workflow for quantum chemical calculations.

## Protocol 4: Computational Details

- **Structure Optimization:** The initial molecular structure is built and optimized without constraints. The optimization should be performed at the B3LYP/6-311++G(d,p) level of theory.
- **Frequency Analysis:** A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The results provide theoretical IR spectra.[\[11\]](#)
- **Electronic Properties:** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is determined to assess the molecule's chemical reactivity and kinetic stability.
- **NMR Simulation:** The  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.

## Predicted Data and Analysis

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations, based on published data for similar benzothiazole derivatives.

## Data Presentation

Table 1: Predicted Geometric Parameters for **Benzothiazol-2-ylmethyl-methyl-amine**  
(Estimated values based on similar structures[\[15\]](#)[\[16\]](#))

Parameter	Atom(s) Involved	Predicted Value
Bond Length (Å)	C=N (thiazole)	~1.37 Å
	C-S (thiazole)	~1.76 Å
	C-N (amine)	~1.46 Å
	C-C (methylene)	~1.52 Å
Bond Angle (°)	C-S-C (thiazole)	~89°
	S-C-N (thiazole)	~115°
	C-C-N (amine)	~112°

| Dihedral Angle (°) | C(ring)-C(methylene)-N-C(methyl) | ~170-180° |

Table 2: Predicted Major Vibrational Frequencies (IR) (Estimated values based on similar structures[6][11][17])

Frequency (cm <sup>-1</sup> )	Assignment	Intensity
~3350	N-H Stretch	Medium
~3080	Aromatic C-H Stretch	Medium
~2950	Aliphatic C-H Stretch	Medium
~1615	C=N Stretch (thiazole ring)	Strong
~1570	Aromatic C=C Stretch	Strong
~1450	CH <sub>2</sub> /CH <sub>3</sub> Bending	Medium

| ~690 | C-S Stretch | Medium |

Table 3: Predicted Electronic Properties

Parameter	Predicted Value	Significance
HOMO Energy	~ -6.0 eV	Electron-donating ability
LUMO Energy	~ -1.5 eV	Electron-accepting ability

| HOMO-LUMO Gap ( $\Delta E$ ) | ~ 4.5 eV | Chemical reactivity, stability |

Table 4: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$  in ppm) (Estimated values relative to TMS, based on similar structures[8][9][18][19])

$^1\text{H}$ NMR	Assignment	Predicted Shift (ppm)
Aromatic	H4, H5, H6, H7	7.20 - 8.10
Methylene	-CH <sub>2</sub> -	~4.0 - 4.5
Methyl	-CH <sub>3</sub>	~2.4 - 2.6
Amine	-NH-	~1.5 - 2.5 (broad)
$^{13}\text{C}$ NMR	Assignment	Predicted Shift (ppm)
Aromatic	C2 (C=N)	~165 - 170
Aromatic	C3a, C7a (bridgehead)	~135, ~152
Aromatic	C4, C5, C6, C7	~120 - 128
Methylene	-CH <sub>2</sub> -	~50 - 55

| Methyl | -CH<sub>3</sub> | ~30 - 35 |

This comprehensive guide provides a robust framework for the synthesis and detailed computational analysis of **Benzothiazol-2-ylmethyl-methyl-amine**. By integrating experimental protocols with quantum chemical calculations, researchers can gain deep insights into the molecule's properties, paving the way for its potential applications in drug discovery and materials science.

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## References

- 1. benthamscience.com [benthamscience.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. repository.qu.edu.iq [repository.qu.edu.iq]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complete <sup>1</sup>H and <sup>13</sup>C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. <sup>13</sup>C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]



- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
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